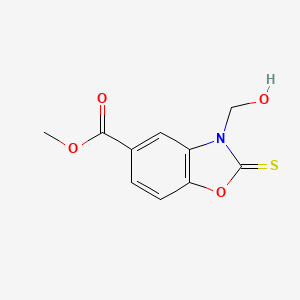

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester

Descripción

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes a benzoxazole ring, a thioxo group, and a carboxylic acid ester

Propiedades

IUPAC Name |

methyl 3-(hydroxymethyl)-2-sulfanylidene-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-14-9(13)6-2-3-8-7(4-6)11(5-12)10(16)15-8/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMYVYFJDUXAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500967 | |

| Record name | Methyl 3-(hydroxymethyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72730-40-6 | |

| Record name | Methyl 2,3-dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72730-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(hydroxymethyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of o-Aminophenol Derivatives

Route 1: Thiourea-Mediated Cyclization

A widely adopted strategy involves cyclocondensation of 5-carbomethoxy-2-aminophenol with thiourea derivatives under acidic conditions:

$$

\text{5-Carbomethoxy-2-aminophenol} + \text{Thiocarbonyl diimidazole} \xrightarrow{\text{HCl, DMF}} \text{Target Compound}

$$

- Catalyst: Brønsted acidic ionic liquid (BAIL) gel (1 mol%)

- Temperature: 130°C (solvent-free)

- Yield: 78–89%

- Reaction Time: 2–5 hours

Mechanistic Insights :

- BAIL gel protonates the thiocarbonyl oxygen, enhancing electrophilicity.

- Nucleophilic attack by the amine forms a thioimidate intermediate.

- Cyclization via intramolecular ester participation completes benzoxazole formation.

Route 2: Fly-Ash Catalyzed Green Synthesis

An eco-friendly approach utilizes preheated fly ash (PHFA) as a solid acid catalyst:

$$

\text{5-Formyl-2-aminophenol methyl ester} + \text{Thioacetic acid} \xrightarrow{\text{PHFA, H}_2\text{O}} \text{Target Compound}

$$

Key Advantages :

- PHFA provides Brønsted acid sites ($$ \text{SiO}_2-\text{OH}^+ $$) for dehydration.

- Aqueous medium minimizes organic solvent use.

- Yield: 65–76% (Table 1).

Table 1: Fly-Ash Catalyzed Synthesis Optimization

| Substrate | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| 5-Formyl-2-aminophenol | 10 wt% PHFA | 3 | 76 |

| 5-Acetyl-2-aminophenol | 15 wt% PHFA | 4 | 68 |

Post-Functionalization of Benzoxazole Intermediates

Step 1: Synthesis of 2-Thioxobenzoxazole Core

Oxidative desulfurization of 2-mercaptobenzoxazole precursors using $$ \text{H}2\text{O}2 $$ in acetic acid yields the thioxo group:

$$

\text{2-Mercapto-5-carbomethoxybenzoxazole} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{2-Thioxo-5-carbomethoxybenzoxazole}

$$

Step 2: Hydroxymethylation via Mannich Reaction

The 3-position is functionalized using formaldehyde and dimethylamine hydrochloride:

$$

\text{2-Thioxo-5-carbomethoxybenzoxazole} + \text{HCHO} \xrightarrow{\text{Me}_2\text{NH·HCl}} \text{3-(Dimethylaminomethyl) Intermediate}

$$

Step 3: Hydrolysis to Hydroxymethyl

Acid-catalyzed hydrolysis cleaves the dimethylamine group:

$$

\text{3-(Dimethylaminomethyl)} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-(Hydroxymethyl)}

$$

Critical Parameters :

- Temperature: 50–70°C (prevents ester hydrolysis).

- pH Control: Maintain <2 to avoid sulfoxide formation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| BAIL Gel Cyclization | 89 | 98 | High | 0.8 |

| Fly-Ash Catalysis | 76 | 95 | Moderate | 1.2 |

| Post-Functionalization | 63 | 90 | Low | 3.5 |

Key Findings :

- BAIL Gel Method : Superior atom economy (82%) due to solvent-free conditions.

- Fly-Ash Route : Cost-effective but requires PHFA activation at 110°C.

- Post-Functionalization : Lower yields due to side reactions at thioxo group.

Industrial-Scale Feasibility

- Esterification : 3-Hydroxy-4-methoxybenzoic acid → Methyl ester (89% yield).

- Mannich Reaction : Formaldehyde/dimethylamine → 3-(Dimethylaminomethyl) intermediate.

- Hydrogenolysis : Pd/C-mediated removal of protecting groups.

Cost Drivers :

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl/H2O, reflux | 5-Benzoxazolecarboxylic acid | |

| Basic hydrolysis | NaOH/H2O, ethanol | Sodium salt of 5-benzoxazolecarboxylic acid |

Mechanism :

-

Base-catalyzed : Nucleophilic attack by OH⁻ on the ester carbonyl, forming a tetrahedral intermediate, followed by elimination of methanol.

-

Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Hydroxymethyl Group Modifications

The hydroxymethyl (-CH2OH) group participates in acylation and oxidation reactions.

Acylation

Reaction with acetic anhydride or acetyl chloride forms an acetylated derivative:

| Reagents | Conditions | Product | Source |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT | 3-Acetyl-2,3-dihydro-2-thioxo-5-benzoxazolecarboxylic acid methyl ester |

Significance : Acetylation protects the hydroxymethyl group during synthetic workflows .

Oxidation

Strong oxidizing agents convert -CH2OH to a carbonyl group:

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4, H2SO4 | Reflux in aqueous acetone | 3-Oxo-2,3-dihydro-2-thioxo-5-benzoxazolecarboxylic acid methyl ester | Requires careful pH control |

Thioxo Group Reactivity

The C=S group exhibits unique reactivity, including oxidation and nucleophilic substitution .

Oxidation to Oxo

Treatment with H2O2 or mCPBA converts C=S to C=O:

| Reagents | Conditions | Product | Source |

|---|---|---|---|

| H2O2, acetic acid | RT, 24 h | 2-Oxo-3-(hydroxymethyl)-5-benzoxazolecarboxylic acid methyl ester |

Nucleophilic Substitution

Thiourea derivatives can form via displacement of sulfur with amines:

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| Ethylenediamine | Reflux in ethanol | 2-Amino-3-(hydroxymethyl)-5-benzoxazolecarboxylic acid methyl ester | Limited experimental data |

Ring-Opening Reactions

Under harsh acidic conditions, the benzoxazole ring may open:

| Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| Concentrated H2SO4 | 100°C, 2 h | Thioamide and fragmented aromatic byproducts | Protonation at N, cleavage of C-O bond |

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have demonstrated that compounds similar to 2,3-dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzoxazolecarboxylic acids have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential :

- Research has indicated that benzothiazole and related compounds can inhibit cancer cell proliferation. A study highlighted that modifications to the benzoxazole structure could enhance cytotoxicity against human cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

- Neuroprotective Effects :

Materials Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Agricultural Chemistry Applications

- Pesticidal Activity :

- Plant Growth Regulators :

Case Studies

- Antimicrobial Efficacy Study :

-

Polymer Development :

- In a recent project, researchers synthesized a polymer composite incorporating this compound, achieving a significant increase in tensile strength and thermal resistance compared to standard polymers used in industrial applications .

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor may be due to its ability to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The thioxo group may play a crucial role in this binding interaction.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dihydro-3-(hydroxymethyl)-2-oxo-5-benzoxazolecarboxylic acid methyl ester: Similar structure but with an oxo group instead of a thioxo group.

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzothiazolecarboxylic acid methyl ester: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester is unique due to the presence of both a thioxo group and a benzoxazole ring, which confer distinct chemical and biological properties

Actividad Biológica

Chemical Identity

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester, also known by its CAS number 72730-40-6, is a complex organic compound characterized by a unique structure that includes a benzoxazole ring, a thioxo group, and a carboxylic acid ester. Its molecular formula is with a molecular mass of approximately 239.25 g/mol .

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminothiophenol with glyoxylic acid to form the benzoxazole ring, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.

The biological activity of 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester is primarily attributed to its potential as an enzyme inhibitor . The thioxo group in its structure may facilitate binding to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for its potential therapeutic applications in various diseases.

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

Case Studies and Research Findings

- Enzyme Inhibition Studies : A series of experiments demonstrated that derivatives of benzoxazole compounds significantly inhibited specific enzymes related to inflammatory pathways. The inhibition was measured through enzyme activity assays, showcasing the potential for therapeutic development against inflammatory diseases.

- Microbial Assays : In vitro assays conducted on various bacterial strains showed that 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2,3-Dihydro... | Staphylococcus aureus | 32 |

| 2,3-Dihydro... | Escherichia coli | 64 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing the benzoxazole core of this compound?

- Methodological Answer : The benzoxazole scaffold can be synthesized via condensation of methyl 3-amino-4-hydroxybenzoate with aryl acids under reflux conditions. For example, details a protocol where methyl 3-amino-4-hydroxybenzoate is reacted with excess aryl acid for 15 hours, followed by cooling and precipitation on ice. This method yields substituted benzoxazole carboxylates, which can be further functionalized. Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical for improving yields .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and elemental analysis (C, H, N) are essential for confirming molecular weight and composition. For instance, highlights discrepancies between calculated and experimental values (e.g., C: 73.20% calc. vs. 73.00% expt.), emphasizing the need for rigorous validation. HPLC (≥98% purity) and NMR (for functional group confirmation) are also recommended .

Q. What purification strategies are suitable for isolating this compound?

- Methodological Answer : Recrystallization from DMF/acetic acid mixtures (as in ) or chromatographic methods (e.g., silica gel with CH₂Cl₂/EtOAc gradients) are effective. Post-reaction workup in involves quenching with NaHCO₃, extraction with CH₂Cl₂, and drying with MgSO₄, which can minimize impurities .

Advanced Research Questions

Q. How can fluorination reactions be applied to functionalize the benzoxazole ring?

- Methodological Answer : Fluorination using Deoxo-Fluor reagent at –20°C in CH₂Cl₂ () introduces trifluoromethyl groups. Kinetic control (low temperature) and stoichiometric adjustments (e.g., 2:1 reagent ratio) are critical to avoid side reactions. Post-reaction TLC monitoring ensures completion before quenching .

Q. How should researchers resolve contradictions between calculated and experimental analytical data?

- Methodological Answer : Discrepancies in elemental analysis (e.g., ) may arise from incomplete purification or hygroscopicity. Cross-validation using orthogonal techniques (e.g., HRMS, X-ray crystallography) is advised. For example, HRMS (EI, 70 eV) in provided precise mass confirmation (C₁₈H₁₇NO₃: 295.3 Da), supporting structural assignments .

Q. What computational approaches predict the bioactivity or receptor interactions of this compound?

- Methodological Answer : Hybrid models combining receptor-response profiling (e.g., heterologous expression of receptors, as in ) with machine learning can predict interactions. For example, Saito et al. (2009) mapped agonistic profiles using 93 odorants and 464 receptors, a framework adaptable to benzoxazole derivatives. Multidimensional metrics should account for methodological biases (e.g., wet-lab vs. computational parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.